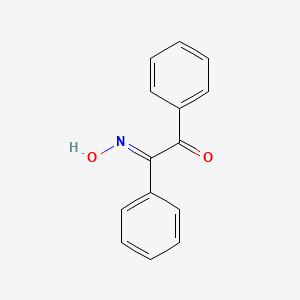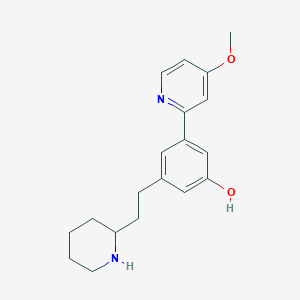
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, also known as DMP 777, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine urea derivatives and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 inhibits the activity of tyrosine kinases, which are involved in cell proliferation and survival. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in neuroinflammation. In cardiovascular diseases, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 activates potassium channels, which leads to vasodilation and a decrease in blood pressure.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to have various biochemical and physiological effects in different systems of the body. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 reduces oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 causes vasodilation, reduces blood pressure, and improves endothelial function.
实验室实验的优点和局限性
The advantages of using N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 include its limited solubility in water and the need for further optimization of its pharmacokinetic properties.
未来方向
There are several future directions for the research on N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777. One potential direction is to investigate its efficacy in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more efficient synthesis methods.
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 is a promising compound that has potential therapeutic applications in various fields of research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to explore its full potential and optimize its pharmacokinetic properties.
合成方法
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 involves the reaction of 4,6-dimethyl-2-pyridinylamine with 4-ethoxyphenylisocyanate in the presence of a catalyst to form the corresponding urea derivative. This reaction can be carried out using various methods, including refluxing in a suitable solvent or microwave-assisted synthesis.
科学研究应用
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to inhibit the growth of tumor cells by inducing apoptosis and blocking angiogenesis. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to have vasodilatory effects, which can potentially be used to treat hypertension.
属性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-14-7-5-13(6-8-14)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRENHEFCRIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)
![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)

![8-{[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5495730.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-morpholin-4-ylethyl)amino]nicotinamide](/img/structure/B5495739.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5495765.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5495784.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)
![N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5495791.png)
